Cas no 57799-65-2 (1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone)

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone derivative featuring both an amino and a trifluoromethyl group on the phenyl ring. This structural motif imparts unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group provides a handle for further functionalization. Its electron-withdrawing and steric effects influence regioselectivity in subsequent reactions. The compound is particularly useful in the development of bioactive molecules, where fluorine incorporation is desired for improved potency or pharmacokinetics. High purity grades are available to ensure consistent performance in synthetic applications.
1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone structure
57799-65-2 structure
Product Name:1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone
CAS No:57799-65-2
MF:C9H8F3NO
MW:203.1611328125
CID:4797485
Update Time:2025-10-16

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone
    • Inchi: 1S/C9H8F3NO/c1-5(14)6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,13H2,1H3
    • InChI Key: WERMHSRTNJXUID-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C(C)=O)C=1N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 227
  • XLogP3: 2.4
  • Topological Polar Surface Area: 43.1

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019118890-1g
1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone
57799-65-2 97%
1g
$752.40 2023-09-01
Crysdot LLC
CD12059148-1g
1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone
57799-65-2 97%
1g
$842 2024-07-24

Additional information on 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone (CAS 57799-65-2): A Versatile Chemical Building Block for Pharmaceutical and Material Science Applications

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone (CAS 57799-65-2) is a highly valuable aromatic ketone derivative that has gained significant attention in modern organic synthesis. This compound, characterized by its amino and trifluoromethyl functional groups, serves as a crucial intermediate in the development of various pharmaceutical compounds and advanced materials. The presence of the electron-withdrawing trifluoromethyl group and electron-donating amino group creates unique electronic properties that make this molecule particularly interesting for drug discovery and material science applications.

The molecular structure of 1-(2-amino-3-(trifluoromethyl)phenyl)ethanone features a phenyl ring substituted with both an acetyl group and a trifluoromethyl group, along with an amino group at the ortho position. This specific arrangement of functional groups contributes to its distinct chemical reactivity, making it a sought-after building block in medicinal chemistry. Researchers particularly value this compound for its ability to participate in various condensation reactions, nucleophilic substitutions, and cyclization processes, which are fundamental in creating complex molecular architectures.

In pharmaceutical research, 1-(2-amino-3-(trifluoromethyl)phenyl)ethanone has shown promise as a precursor for developing CNS-active compounds and enzyme inhibitors. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, while the amino group provides a handle for further functionalization. Recent studies have explored its potential in creating novel antidepressant and antipsychotic agents, addressing the growing demand for improved neurological therapeutics in modern medicine.

The material science field has also benefited from applications of CAS 57799-65-2, where it serves as a monomer for synthesizing specialty polymers with unique electronic properties. The combination of aromaticity, fluorine content, and reactive amino group makes this compound particularly valuable for developing high-performance materials used in organic electronics and advanced coatings. Researchers are investigating its potential in creating fluorinated polyimides with exceptional thermal stability and low dielectric constants, which are crucial for next-generation microelectronic devices.

Synthetic approaches to 1-(2-amino-3-(trifluoromethyl)phenyl)ethanone typically involve multi-step organic transformations starting from commercially available trifluoromethylated benzene derivatives. Modern green chemistry techniques have been applied to optimize its production, focusing on atom economy and reduced environmental impact. The development of catalytic methods for introducing the amino group while preserving the ketone functionality has been a particular area of innovation, addressing the growing demand for sustainable chemical processes in the industry.

Analytical characterization of 1-(2-amino-3-(trifluoromethyl)phenyl)ethanone typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR for the trifluoromethyl group), mass spectrometry, and X-ray crystallography. These methods confirm the molecular structure and purity of the compound, which is essential for its applications in high-value chemical synthesis. The unique spectroscopic signature of this molecule, particularly the characteristic signals from its fluorine atoms, makes it easily identifiable in complex reaction mixtures.

The commercial availability of CAS 57799-65-2 has increased significantly in recent years, driven by growing demand from both pharmaceutical and material science sectors. Suppliers now offer this compound in various purity grades, from standard laboratory quality to GMP-grade materials suitable for drug development. The market trend reflects the increasing importance of fluorinated building blocks in modern chemistry, with 1-(2-amino-3-(trifluoromethyl)phenyl)ethanone being a prime example of this valuable compound class.

Future research directions for 1-(2-amino-3-(trifluoromethyl)phenyl)ethanone include exploring its potential in bioconjugation chemistry and as a scaffold for metal-organic frameworks (MOFs). The compound's ability to coordinate with metal ions through its amino and carbonyl groups opens possibilities for creating novel catalytic systems and functional materials. Additionally, its application in developing fluorescent probes and molecular sensors is an emerging area of investigation, leveraging the unique electronic properties imparted by the trifluoromethyl group.

Safety considerations for handling 1-(2-amino-3-(trifluoromethyl)phenyl)ethanone follow standard laboratory protocols for amino ketone compounds. While not classified as highly hazardous, proper personal protective equipment should be used when working with this material, including gloves and eye protection. Storage recommendations typically suggest keeping the compound in a cool, dry place, protected from light to maintain stability. These precautions align with general chemical safety best practices in research and industrial settings.

The growing importance of fluorine chemistry in modern science ensures that compounds like 1-(2-amino-3-(trifluoromethyl)phenyl)ethanone will continue to play significant roles in research and development. Its unique combination of reactivity, stability, and versatility makes it particularly valuable in addressing current challenges in drug discovery and advanced materials development. As synthetic methodologies advance and applications expand, CAS 57799-65-2 is poised to remain a key player in the toolkit of synthetic chemists and materials scientists worldwide.

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